molecular formula C8H10BrClN2O2 B2675413 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride CAS No. 1820675-03-3

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride

Cat. No.: B2675413
CAS No.: 1820675-03-3
M. Wt: 281.53
InChI Key: FHKRECDDRGKDFZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure, which includes a bromine atom, a dimethylamino group, and a nicotinic acid moiety. It is commonly used in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride typically involves the bromination of nicotinic acid followed by the introduction of a dimethylamino group. One common method involves the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out at elevated temperatures, and the product is isolated and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid hydrochloride
  • 2-Amino-5-bromonicotinic acid
  • 5-Bromo-2-(dimethylamino)pyrimidine

Uniqueness

5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives and has shown promising applications in various fields .

Properties

IUPAC Name

5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-11(2)7-6(8(12)13)3-5(9)4-10-7;/h3-4H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKRECDDRGKDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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